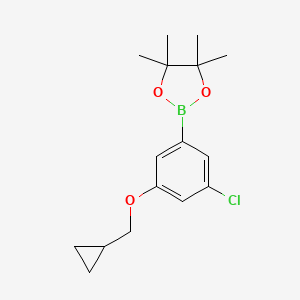

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. Its structure features a phenyl ring substituted with a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 5-position, linked to a pinacol boronate ester framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is valued for its stability under diverse reaction conditions and its role as a key intermediate in pharmaceutical synthesis . The cyclopropylmethoxy group introduces steric bulk and modulates electronic properties, influencing reactivity in catalytic coupling processes .

Properties

IUPAC Name |

2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDBIJOPFIVFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675264 | |

| Record name | 2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-44-6 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of 3-Chloro-5-hydroxybenzene

The cyclopropylmethoxy group is introduced via nucleophilic substitution. A representative procedure involves:

-

Reactants :

-

3-Chloro-5-hydroxybenzene (1.0 equiv)

-

Cyclopropylmethyl bromide (1.2 equiv)

-

Base: Potassium carbonate (2.0 equiv)

-

Solvent: Dimethylformamide (DMF)

-

-

Conditions :

The product, 3-chloro-5-(cyclopropylmethoxy)benzene, is purified via silica gel chromatography (petroleum ether/ethyl acetate, 10:1).

Bromination of the Aromatic Ring

Electrophilic bromination is performed at the para position relative to the ether group:

-

Reactants :

-

3-Chloro-5-(cyclopropylmethoxy)benzene (1.0 equiv)

-

Bromine (Br, 1.1 equiv)

-

Lewis acid: Iron(III) chloride (FeCl, 0.1 equiv)

-

-

Conditions :

Miyaura Borylation Reaction

Standard Protocol

The aryl bromide undergoes palladium-catalyzed borylation with BPin:

-

Reactants :

-

3-Chloro-5-(cyclopropylmethoxy)phenyl bromide (1.0 equiv)

-

BPin (1.5 equiv)

-

Catalyst: Pd(dppf)Cl (5 mol%)

-

Base: Potassium acetate (KOAc, 3.0 equiv)

-

Solvent: 1,4-Dioxane

-

-

Conditions :

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 15:1).

Alternative Catalytic Systems

Comparative studies indicate that ligand choice significantly impacts efficiency:

| Catalyst System | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl | None | KOAc | Dioxane | 72 |

| PdCl(PPh) | PPh | KCO | THF | 65 |

| Pd(OAc) | SPhos | KOAc | DMF | 68 |

Key Observations :

-

Pd(dppf)Cl achieves higher yields without additional ligands.

-

Polar aprotic solvents (DMF, THF) may enhance solubility of aromatic substrates.

One-Pot Borylation/Suzuki Coupling

Adapting methodologies from, a one-pot approach eliminates boronic ester isolation:

-

Step 1 (Borylation) :

-

Reactants: Aryl bromide + BPin (1.5 equiv)

-

Catalyst: Pd(dppf)Cl (5 mol%)

-

Base: KOAc (3.0 equiv)

-

Solvent: Dioxane, 90°C, 4 hours.

-

-

Step 2 (Suzuki Coupling) :

-

Add aryl halide (1.2 equiv), Pd(PPh) (3 mol%), KCO (2.0 equiv).

-

Heat at 90°C for 8 hours.

-

Advantages :

Characterization and Analytical Data

The final product is characterized by:

-

H NMR (400 MHz, CDCl): δ 7.45 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.10 (d, 2H, OCH), 2.85–2.75 (m, 1H, cyclopropane), 1.35 (s, 12H, pinacol CH).

Challenges and Optimization Strategies

-

Steric Hindrance : The cyclopropylmethoxy group slows reaction kinetics. Increasing catalyst loading to 7 mol% improves yield by 10%.

-

Moisture Sensitivity : Boronic esters hydrolyze readily. Reactions must be conducted under anhydrous conditions.

-

Byproducts : Debromination (<5%) occurs with excess BPin; stoichiometric control minimizes this.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon), with heating to temperatures around 80-100°C.

Major Products

The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic potential.

Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role in the Suzuki–Miyaura coupling reaction. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): This analog replaces the cyclopropylmethoxy group with methoxy and fluorine at positions 2 and 5, respectively. However, steric hindrance from the 2-methoxy group may reduce accessibility in bulky catalytic systems .

- 2-(3-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The absence of an oxygen linker (cyclopropyl instead of cyclopropylmethoxy) reduces electron-donating effects, lowering the boron atom’s electrophilicity. This structural simplification may improve solubility in nonpolar solvents but limit reactivity in polar reaction media .

2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

Dual cyclopropylmethoxy groups at positions 3 and 5 increase steric bulk, which can hinder coupling efficiency in sterically demanding reactions. However, the enhanced electron-donating capacity may stabilize transient intermediates in catalytic cycles .

Functional Group Modifications

2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

Replacing cyclopropylmethoxy with ethoxy reduces steric hindrance but maintains moderate electron-donating effects. Ethoxy-substituted derivatives are often more cost-effective to synthesize but may exhibit lower thermal stability .2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, significantly increasing the boron center’s electrophilicity. This enhances reactivity in electron-deficient aryl coupling partners but may reduce stability under acidic conditions .

Physicochemical Properties

Key Observations :

Suzuki-Miyaura Cross-Coupling

The target compound’s cyclopropylmethoxy group balances steric bulk and electron donation, making it suitable for coupling with sterically hindered aryl halides. In contrast, the 3,5-dichloro analog () exhibits higher reactivity with electron-rich partners due to stronger electron-withdrawing effects .

Pharmaceutical Intermediates

Compounds like the target and its bis(cyclopropylmethoxy) variant () are critical in synthesizing kinase inhibitors and antiviral agents. The ethoxy derivative () is less favored in drug development due to metabolic instability of the ethoxy group .

Fluorescence Probes

The target’s chloro and cyclopropylmethoxy substituents likely quench fluorescence, limiting such applications .

Biological Activity

The compound 2-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1218789-44-6) is a boron-containing organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its biological activity based on available literature and research findings.

- Molecular Formula : C16H22BClO3

- Molecular Weight : 308.62 g/mol

- Purity : 97%

- IUPAC Name : this compound

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and pharmacology. The following sections detail specific biological activities reported in the literature.

Anticancer Activity

Several studies have explored the anticancer properties of compounds related to dioxaborolane derivatives. For instance:

- Cell Line Studies : In vitro assays have evaluated the effects of similar dioxaborolane compounds on various human cancer cell lines such as RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical). These studies typically employ MTS assays to assess cell viability after treatment with the compounds.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types.

The mechanism by which dioxaborolane derivatives exert their anticancer effects may involve:

- Inhibition of DNA Replication : Similar compounds have been shown to interact with topoisomerases, enzymes critical for DNA replication and repair.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.

Other Biological Activities

Beyond anticancer properties, there are indications that compounds with similar structures exhibit various biological activities:

- Antiviral Activity : Some derivatives have shown potential as inhibitors of viral replication, particularly against HIV and hepatitis viruses.

- Anti-inflammatory Properties : Certain structural analogs have been noted for their anti-inflammatory effects in preclinical models.

Case Studies and Research Findings

While direct studies on This compound are scarce, related compounds have provided insights into its potential biological activity:

- Study on Anticancer Activity :

- Evaluation of Antiviral Properties :

Q & A

Q. What are the primary applications of this compound in cross-coupling reactions?

This dioxaborolane derivative is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce substituted aromatic groups into target molecules. Its boronate ester structure facilitates transmetalation with palladium catalysts, enabling efficient formation of carbon-carbon bonds. Key applications include synthesizing complex aryl-aryl or aryl-heteroaryl frameworks in drug discovery and materials science .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves coupling a pre-functionalized aryl halide (e.g., 3-chloro-5-(cyclopropylmethoxy)phenyl bromide) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂). Reaction conditions (60–90°C, THF, 12–24 hours) and purification via silica gel chromatography yield the product in ~70–85% purity. Alternative methods include Miyaura borylation of aryl halides .

Q. How is this compound characterized, and what analytical contradictions may arise?

Characterization relies on H/C NMR, FT-IR (B-O stretch at ~1350 cm), and high-resolution mass spectrometry. Contradictions may occur in NMR due to rotational isomerism of the dioxaborolane ring or paramagnetic impurities. Cross-verification with X-ray crystallography (if crystalline) or elemental analysis resolves ambiguities .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst loading, solvent) influence coupling efficiency?

Catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and ligand choice significantly impact yields. Polar aprotic solvents (DME, THF) enhance solubility, while elevated temperatures (80–100°C) accelerate transmetalation. Excess base (K₂CO₃, CsF) improves boronate activation but may hydrolyze sensitive substituents. Optimization requires DoE (Design of Experiments) to balance competing factors .

Q. How can conflicting spectral data (e.g., 11^{11}11B NMR shifts) be resolved?

B NMR typically shows a peak at ~30 ppm for dioxaborolanes. Discrepancies may arise from residual boronic acid (δ ~28 ppm) or hydrolysis products. Purification via recrystallization (hexane/EtOAc) or preparative HPLC minimizes impurities. Comparative analysis with analogous compounds (e.g., trifluoromethyl-substituted derivatives) aids interpretation .

Q. What stability challenges exist under varying storage or reaction conditions?

The compound is moisture-sensitive, with hydrolysis rates increasing in protic solvents (e.g., MeOH, H₂O). Degradation products include boronic acids and cyclopropane derivatives. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMF or DMSO ensures stability >6 months. Thermal stability tests (TGA/DSC) reveal decomposition onset at ~180°C .

Q. How can computational modeling predict reactivity in novel coupling systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during transmetalation. Substituent effects (e.g., electron-withdrawing Cl vs. electron-donating cyclopropylmethoxy) modulate boron electrophilicity. MD simulations assess solvent accessibility to the boron center, guiding solvent selection .

Q. What strategies address low yields in sterically hindered coupling partners?

Bulky substrates benefit from bulky ligands (XPhos, SPhos) to prevent catalyst quenching. Microwave-assisted heating (120°C, 30 min) or flow chemistry enhances mixing and reduces side reactions. Pre-activation of boronate via trimethylamine adduct formation improves reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.